molecular formula C23H35N3O B4929889 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine

1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine

货号 B4929889
分子量: 369.5 g/mol
InChI 键: RBFSQIVHOIVCSK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine, also known as Lu AE58054, is a novel drug that has been developed for the treatment of cognitive impairment associated with Alzheimer's disease. It is a selective 5-HT6 receptor antagonist that has been shown to improve cognitive function in preclinical studies.

作用机制

1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 is a selective antagonist of the 5-HT6 receptor, which is highly expressed in the brain regions that are involved in cognitive function. The 5-HT6 receptor is involved in the regulation of acetylcholine release, which plays a key role in learning and memory. By blocking the 5-HT6 receptor, 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 increases the release of acetylcholine and enhances cognitive function.
Biochemical and Physiological Effects:
1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 has been shown to improve cognitive function in preclinical models of Alzheimer's disease. It has also been found to increase the release of acetylcholine in the brain, which is an important neurotransmitter that is involved in learning and memory. 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 has been found to be well-tolerated in preclinical studies, with no significant adverse effects observed.

实验室实验的优点和局限性

One of the main advantages of 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 is its selectivity for the 5-HT6 receptor, which reduces the risk of off-target effects. 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 has also been found to be well-tolerated in preclinical studies, which suggests that it may have a good safety profile in humans. However, one of the limitations of 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.

未来方向

There are several future directions for the research on 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054. One direction is to conduct clinical trials to evaluate the efficacy and safety of 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 in humans with Alzheimer's disease. Another direction is to investigate the potential of 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 as a treatment for other cognitive disorders, such as schizophrenia and depression. Additionally, further studies are needed to elucidate the mechanism of action of 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 and to identify potential biomarkers of response to the drug. Finally, there is a need for the development of more selective and potent 5-HT6 receptor antagonists for the treatment of cognitive impairment.

合成方法

The synthesis of 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 involves the reaction of 1-(2,3-dihydro-1H-inden-2-yl)piperazine with 3-(4-ethylpiperazin-1-yl)propanoic acid in the presence of a coupling reagent such as EDCI or DIC. The reaction is carried out in a suitable solvent such as DMF or DMSO and the product is isolated by precipitation or chromatography. The purity of the product is confirmed by HPLC and NMR analysis.

科学研究应用

1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 has been extensively studied in preclinical models of Alzheimer's disease. It has been shown to improve cognitive function in animal models of memory impairment and has been found to be effective in reversing scopolamine-induced memory impairment in rats. 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 has also been shown to improve cognitive function in transgenic mouse models of Alzheimer's disease.

属性

IUPAC Name

3-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O/c1-2-24-13-15-26(16-14-24)23(27)8-7-19-9-11-25(12-10-19)22-17-20-5-3-4-6-21(20)18-22/h3-6,19,22H,2,7-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFSQIVHOIVCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。